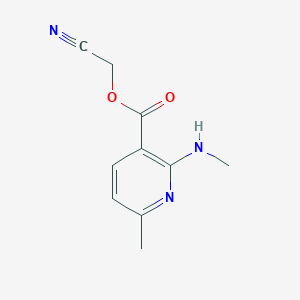

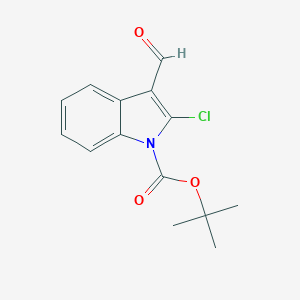

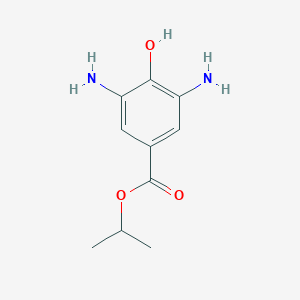

![molecular formula C28H26O11 B071455 3,5-双[3,5-双(甲氧羰基)苯氧基甲基]苯酚 CAS No. 186605-76-5](/img/structure/B71455.png)

3,5-双[3,5-双(甲氧羰基)苯氧基甲基]苯酚

描述

3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol, also known as 3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol, is a useful research compound. Its molecular formula is C28H26O11 and its molecular weight is 538.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

该化合物的衍生物已被探索用于与酚的氧化相关的研究,提供了对苄基醚和二聚体合成的见解。这些醚类是各种化合物的中间体,如Jurd和Wong所讨论的 (Jurd和Wong,1981)。

它在六环双金属锡化合物的合成中具有应用,为有机金属化学领域做出了贡献,如Jiménez‐Pérez等人报道的 (Jiménez‐Pérez等人,2000)。

该化合物的衍生物在1,3-二硫醇和1,3-二硒烯-2-硫酮的开环中发挥作用,如Iyoda、Watanabe和Miyake所研究的 (Iyoda、Watanabe和Miyake,2004)。

Holt和Caignan探索了其衍生物作为潜在的抗心律失常药物,在L型电压门控通道中具有Ca2+拮抗活性 (Holt和Caignan,2000)。

该化合物的衍生物被用于研究酚中的氢键组装体,为分子结构和相互作用提供了有价值的见解,如Masci和Thuéry详细阐述的 (Masci和Thuéry,2002)。

Feng和Liu研究了它在姜黄素中酚羟基和烯醇羟基的抗氧化能力中的作用 (Feng和Liu,2009)。

在催化领域,Bozell、Hames和Dimmel探索了它在钴-席夫碱配合物催化的对位取代酚的氧化中的作用 (Bozell、Hames和Dimmel,1995)。

洪岩霍报道了第一代非对称共轭树枝状大分子与偶氮苯核心的合成,涉及该化合物的衍生物 (Huo,2011)。

作用机制

Target of Action

It is known to be an important intermediate in organic synthesis . It can act as a catalyst, ligand, or substrate to trigger chemical reactions .

Mode of Action

The compound interacts with its targets through chemical reactions. It is often used in cross-coupling reactions such as the Suzuki-Miyaura and Stille coupling reactions . These reactions are pivotal in forming carbon-carbon bonds, which are fundamental in organic synthesis.

Biochemical Pathways

Its role in the synthesis of 3,4-disubstituted coumarins via pd-catalyzed site-selective cross-coupling reactions has been noted . Coumarins are a class of phenolic substances found in many plants, and they have various biological activities, including anti-inflammatory, anticoagulant, antibacterial, antifungal, antiviral, anticancer, and vasodilatory effects.

Pharmacokinetics

Its physical properties such as solubility in chloroform and its solid state at room temperature could influence its bioavailability.

Result of Action

The molecular and cellular effects of 3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol’s action are primarily seen in its role as an intermediate in organic synthesis . Its use in the synthesis of coumarins, for example, contributes to the production of compounds with potential therapeutic effects .

Action Environment

The action, efficacy, and stability of 3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol can be influenced by various environmental factors. For instance, it is recommended to store the compound under an inert gas (nitrogen or argon) at 2-8°C to maintain its stability . Furthermore, the compound’s reactivity may be affected by the presence of other substances in the reaction environment.

属性

IUPAC Name |

dimethyl 5-[[3-[[3,5-bis(methoxycarbonyl)phenoxy]methyl]-5-hydroxyphenyl]methoxy]benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26O11/c1-34-25(30)18-8-19(26(31)35-2)11-23(10-18)38-14-16-5-17(7-22(29)6-16)15-39-24-12-20(27(32)36-3)9-21(13-24)28(33)37-4/h5-13,29H,14-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUINPRIDFWVMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)OCC2=CC(=CC(=C2)O)COC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456019 | |

| Record name | 3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186605-76-5 | |

| Record name | 3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

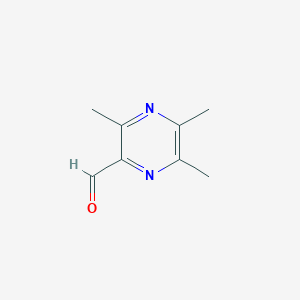

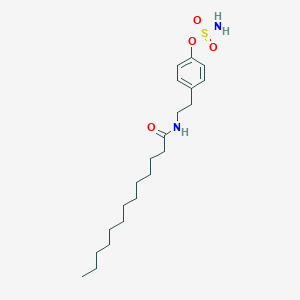

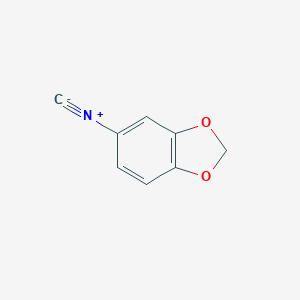

![1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone](/img/structure/B71373.png)

![2-Bromo-9,9'-spirobi[fluorene]](/img/structure/B71387.png)